4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol
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Overview
Description
4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol is a fluorinated alcohol with the molecular formula C5H6F6O. This compound is characterized by the presence of both trifluoromethyl and trifluoro groups, making it a unique and valuable chemical in various fields of research and industry .
Preparation Methods
The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol typically involves the reaction of hydrogen fluoride (HF) with appropriate precursors such as trifluoromethylated alkenes or aldehydes . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and specificity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar compounds include:
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl group but differs in its overall structure and applications.
4-(Trifluoromethyl)benzyl bromide: Another fluorinated compound with distinct chemical properties and uses.
4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol stands out due to its dual trifluoromethyl groups, which impart unique reactivity and stability, making it highly valuable in various research and industrial applications .
Properties
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c6-4(7,8)3(1-2-12)5(9,10)11/h3,12H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBSTTDILOTTKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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